molecular formula C11H20N2O2 B13126141 tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13126141
M. Wt: 212.29 g/mol
InChI Key: XKZNMNKZDDJEEL-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a compound belonging to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which is a rigid and compact framework. Such structures are valuable in medicinal chemistry due to their ability to enhance the pharmacokinetic properties of drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the construction of the bicyclo[2.1.1]hexane core . This reaction can be carried out using various photochemical conditions, including the use of blue LED irradiation and photoredox catalysts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reactions mentioned above. The use of continuous flow photochemistry can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the carboxylate group can participate in ionic interactions, enhancing its binding affinity .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

XKZNMNKZDDJEEL-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.